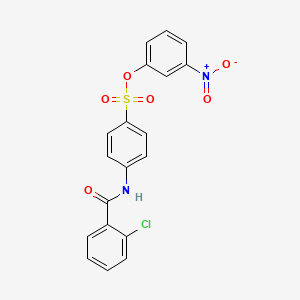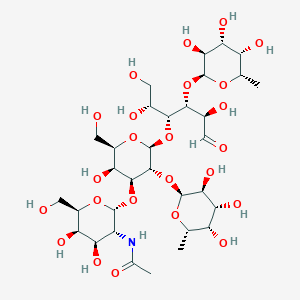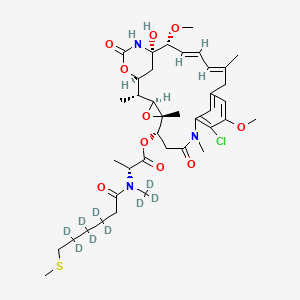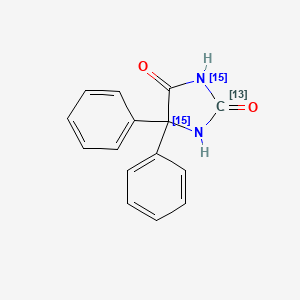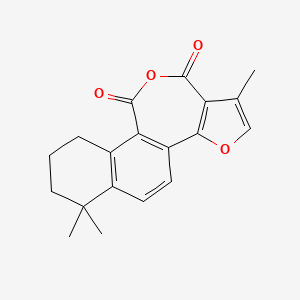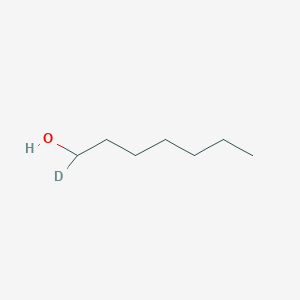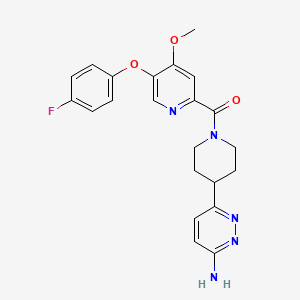
Menin-MLL inhibitor 24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menin-MLL inhibitor 24 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) fusion proteinsBy inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute myeloid leukemia (AML) and other related cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Menin-MLL inhibitor 24 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Common reagents used in these reactions include organic solvents, bases, acids, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific reaction times to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and process intensification are employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Menin-MLL inhibitor 24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
Menin-MLL inhibitor 24 has a wide range of scientific research applications, including:
Mecanismo De Acción
Menin-MLL inhibitor 24 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption inhibits the recruitment of MLL fusion proteins to target gene promoters, leading to the downregulation of oncogenic gene expression. The compound specifically targets the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, this compound promotes the differentiation and apoptosis of leukemia cells .
Comparación Con Compuestos Similares
Menin-MLL inhibitor 24 is part of a broader class of menin inhibitors, including compounds such as SNDX-5613 (revumenib) and KO-539 (ziftomenib). These inhibitors share a common mechanism of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound is unique in its specific binding mode and high potency, making it a valuable tool for studying menin-MLL interactions and developing targeted therapies .
List of Similar Compounds
- SNDX-5613 (revumenib)
- KO-539 (ziftomenib)
- MI-503
- DS-1594a
This compound represents a promising therapeutic strategy for targeting menin-MLL interactions in acute leukemias. Its unique properties and wide range of applications make it a valuable compound for scientific research and drug development.
Propiedades
Número CAS |
2654081-35-1 |
|---|---|
Fórmula molecular |
C32H50FN7O3 |
Peso molecular |
599.8 g/mol |
Nombre IUPAC |
N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C32H50FN7O3/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3/t27-/m1/s1 |
Clave InChI |
PDUGAXSIWNMIBQ-HHHXNRCGSA-N |
SMILES isomérico |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C |
SMILES canónico |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


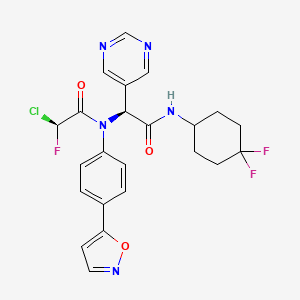
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
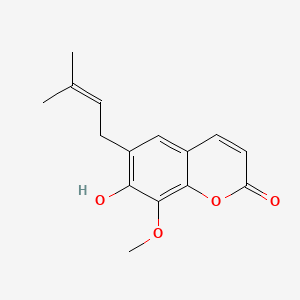
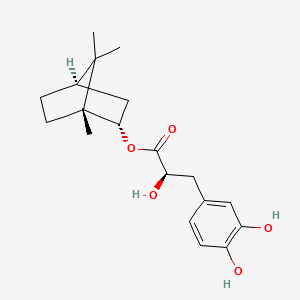
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
